Clopidogrel bisulfate
Vue d'ensemble
Description
Clopidogrel bisulfate, marketed under the trade names Plavix and Iscover, is a thienopyridine-class antithrombotic and antiplatelet drug. It inhibits ADP-induced platelet aggregation, playing a crucial role in the management of acute coronary syndromes (ACS) and during stent implantation to prevent stent thrombosis. Unlike its counterpart ticlopidine, clopidogrel has a better safety profile with similar antiplatelet effectiveness. In ACS patients without ST segment elevation (NSTEMI), clopidogrel combined with aspirin significantly reduces the relative risk of adverse cardiovascular events compared to aspirin alone. Clopidogrel's role extends to patients undergoing coronary stenting by reducing the risk of cardiovascular death or myocardial infarction in NSTEMI ACS patients undergoing percutaneous coronary angioplasty (PCI), though it is associated with a higher rate of bleeding events (Rossini et al., 2009).
Synthesis Analysis
The synthesis of (S)-clopidogrel has attracted significant attention due to its potent antiplatelet and antithrombotic properties. Among the two stereoisomers of clopidogrel, only the S-enantiomer exhibits pharmaceutical activity, with the R-enantiomer lacking antithrombotic activity and causing adverse effects in animal experiments. The synthetic community has developed various approaches to synthesize (S)-clopidogrel, considering the increasing demand for this drug. The review of synthetic methodologies highlights the advantages and disadvantages of each method, providing a foundation for further advancements in the synthesis of (S)-clopidogrel (Saeed et al., 2017).
Molecular Structure Analysis
Clopidogrel bisulfate's molecular structure contributes to its mechanism of action. It irreversibly inhibits the ADP receptor P2Y12 on platelet cell membranes, preventing ADP-mediated activation of the GPIIb/IIIa receptor complex and thus inhibiting platelet aggregation. This action is crucial in reducing thrombotic cardiovascular events in patients with ACS or undergoing PCI. The specificity of clopidogrel for the S-enantiomer over the R-enantiomer underscores the importance of molecular structure in its pharmacological activity.
Chemical Reactions and Properties
Clopidogrel's effectiveness as an antiplatelet agent is dependent on its bioactivation by hepatic cytochrome P450 enzymes to generate an active thiol metabolite. This bioactivation involves two steps: oxidation of clopidogrel to 2-oxo-clopidogrel and further metabolic activation to the active metabolite. Variability in the activity of these enzymes, particularly CYP2C19, can affect the antiplatelet activity of clopidogrel, leading to interindividual differences in drug efficacy and the phenomenon of clopidogrel resistance (Polasek et al., 2011).
Applications De Recherche Scientifique
Nanotechnology : It is used to protect starch-stabilized silver nanoparticles (AgNPs) in scientific research applications (Mahmoodi et al., 2016).
Platelet Aggregation Inhibition : Clopidogrel bisulfate is a widely recognized inhibitor of platelet aggregation, though its use can sometimes lead to systemic inflammatory response syndrome (Wolf et al., 2003).
Treatment and Management of Cardiovascular Diseases : It is extensively used in the treatment and management of heart attacks and strokes, acting as an antiplatelet drug (Desai & Purohit, 2017).
Cost-Effective Antiplatelet Agent : Clopidogrel bisulfate inhibits the ADP purinergic receptor P2Y12, preventing ADP-mediated platelet activation and is cost-effective (Tsoumani et al., 2013).
Prevention of Thrombus Formation : It's a potent inhibitor of platelet aggregation, effective in preventing thrombus formation and ischemic complications, especially in patients with acute coronary syndromes or undergoing percutaneous coronary intervention (Mood & Bhatt, 2007).
Antithrombotic Drug : Utilized in antiplatelet therapy, clopidogrel bisulfate is crucial in antithrombotic treatments (Dermiş & Aydoğan, 2010).
Pharmacogenetics : It is the most prescribed antiplatelet therapy globally, reducing ischemic events in various cardiovascular conditions (Close, 2011).
Application in Myocardial Infarction : Approved for reducing atherothrombotic events in patients with ST-segment elevation myocardial infarction (STEMI) (Dickie & Scott, 2006).
Bioequivalence Studies : Studies have shown comparable bioequivalence and antiplatelet efficacy of clopidogrel napadisilate to clopidogrel bisulfate in coronary artery disease patients (Park et al., 2013).
Generic Clopidogrel Bisulfate : Generic clopidogrel bisulfate has been found to have an antiplatelet effect comparable to branded versions in acute coronary syndrome patients (Seo et al., 2014).
Transdermal Drug Delivery : The development of transdermal patches for clopidogrel bisulfate has been shown to increase therapeutic efficacy and reduce toxic effects (Reddy, 2015).
Pharmacokinetic Studies : Research indicates that clopidogrel besylate and clopidogrel bisulfate have similar pharmacokinetic, pharmacodynamic, and tolerability profiles (Kim et al., 2009).
Analytical Method Development : A spectrophotometric method for estimating clopidogrel bisulfate in pure form and formulations has been developed (Cholke et al., 2012).
Pharmacodynamic Effects and Safety : Studies comparing pharmacodynamic effects and safety profile of different formulations of clopidogrel bisulfate in healthy volunteers have been conducted (Shim et al., 2010).
Marketing Approval : Clopidogrel resinate (Pregrel) has been approved for marketing by the Korean Food and Drug Administration for its stability and efficacy (Park et al., 2012).
Safety And Hazards
Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .
Propriétés
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016080 | |
Record name | Clopidogrel bisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clopidogrel bisulfate | |
CAS RN |
120202-66-6, 144077-07-6, 113665-84-2 | |
Record name | Clopidogrel bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel bisulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPIDOGREL SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clopidogrel bisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Clopidogrel bisulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPIDOGREL BISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.